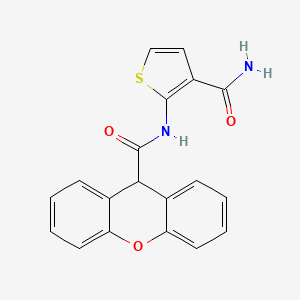![molecular formula C20H21FN2O6S B4182726 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4182726.png)
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID
Overview
Description
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and an acetic acid derivative. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the quinoline moiety: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.
Coupling with the phenylamine derivative: The sulfonylated quinoline is then coupled with a phenylamine derivative through a nucleophilic substitution reaction.
Formation of the acetic acid derivative: The final step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have been studied for their antimalarial properties.
Sulfonyl-containing compounds: Sulfonamides, which contain the sulfonyl group, are known for their antibacterial activity.
Acetic acid derivatives: Compounds like acetylsalicylic acid (aspirin) are well-known for their anti-inflammatory effects.
Uniqueness
What sets 2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[4-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]anilino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O6S/c1-13-2-3-14-10-15(21)4-9-18(14)23(13)30(27,28)17-7-5-16(6-8-17)22-19(24)11-29-12-20(25)26/h4-10,13H,2-3,11-12H2,1H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVXSRQLTWGNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)COCC(=O)O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-CHLORO-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B4182646.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182653.png)
![2-[(2-chlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4182661.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182706.png)
![Methyl 5-(1-phenylethyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4182711.png)
![methyl 7-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4182714.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B4182720.png)
![N-(2-NITROPHENYL)-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4182729.png)
![2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4182737.png)
![2-{2-[4-(2-CHLOROPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B4182744.png)

